molecular formula C16H16ClN3O3 B2800714 2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide CAS No. 2094697-11-5

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide

Cat. No. B2800714
CAS RN: 2094697-11-5
M. Wt: 333.77
InChI Key: JMGQWFPRTUTBLB-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide is a chemical compound with potential applications in scientific research. This compound is also known as ACY-1215, and it belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors. The purpose of

Mechanism of Action

The mechanism of action of ACY-1215 involves the selective inhibition of HDAC6. HDAC6 is a class IIb HDAC that primarily deacetylates non-histone proteins such as tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, ACY-1215 promotes the accumulation of acetylated proteins, leading to the induction of apoptosis in cancer cells. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer drugs such as bortezomib and lenalidomide. Additionally, ACY-1215 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. ACY-1215 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of ACY-1215 is its selectivity for HDAC6, which reduces the risk of off-target effects. Additionally, ACY-1215 has been shown to have synergistic effects with other anticancer drugs, which could enhance its therapeutic potential. However, one limitation of ACY-1215 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term safety and efficacy of ACY-1215 in humans have not yet been established.

Future Directions

There are several potential future directions for research on ACY-1215. One direction is to investigate the safety and efficacy of ACY-1215 in clinical trials for the treatment of multiple myeloma and other types of cancer. Another direction is to explore the potential of ACY-1215 as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis and formulation of ACY-1215 to improve its solubility and bioavailability. Finally, additional studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of ACY-1215.

Synthesis Methods

The synthesis of ACY-1215 involves the reaction of 2-(3-acetylphenoxy)propanoic acid with 5-chloropyrazin-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified by column chromatography to obtain ACY-1215 in high purity.

Scientific Research Applications

ACY-1215 has potential applications in scientific research, particularly in the field of cancer research. HDAC6 is an enzyme that plays a role in the regulation of gene expression and protein function. In cancer cells, HDAC6 is overexpressed, leading to abnormal cell growth and proliferation. ACY-1215 selectively inhibits HDAC6, leading to the accumulation of acetylated proteins that can trigger apoptosis (programmed cell death) in cancer cells. ACY-1215 has been shown to be effective in preclinical studies of multiple myeloma, a type of blood cancer.

properties

IUPAC Name

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-14(6-12)23-11(2)16(22)20-8-13-7-19-15(17)9-18-13/h3-7,9,11H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGQWFPRTUTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(C=N1)Cl)OC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide

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